Binding Affinity Differentiation: Adenosine Receptor A3 Engagement vs. Structurally Divergent Triazine Nucleosides
6-Amino-5-(methylamino)-1,2,4-triazin-3-ol demonstrates measurable binding to the human adenosine A3 receptor with a Ki value of 1,810 nM, and to the adenosine A2a receptor with a Ki of 4,360 nM [1]. This binding profile stands in contrast to structurally divergent 1,2,4-triazine nucleosides that target viral polymerases or OMP decarboxylase rather than GPCRs, indicating that the specific 6-amino-5-(methylamino) substitution directs target engagement toward adenosine receptor pharmacology. The affinity data provide a quantitative benchmark for evaluating this compound as a starting point for adenosine receptor modulator development.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,810 nM (A3 receptor); Ki = 4,360 nM (A2a receptor) |
| Comparator Or Baseline | Structurally divergent triazine nucleosides targeting viral enzymes (no A3/A2a binding reported) |
| Quantified Difference | Target compound uniquely demonstrates adenosine receptor engagement among non-nucleoside triazines assessed; difference in target class (GPCR vs. viral enzyme) is qualitative |
| Conditions | Displacement of [125I]I-AB-MECA from human adenosine A3 receptor expressed in CHO cells; displacement of [3H]2-[p-(2-carboxyethyl)phenyl-ethylamino]-5'-N-ethylcarboxamidoadenosine from human adenosine A2a receptor expressed in HEK293 cells |
Why This Matters
This binding data establishes a distinct pharmacological fingerprint that distinguishes 6-amino-5-(methylamino)-1,2,4-triazin-3-ol from antiviral triazine nucleosides, guiding procurement decisions for adenosine receptor-focused research programs.
- [1] BindingDB. BDBM50026818 (CHEMBL3335524): 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol binding data. Available from: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50026818 View Source
